molecular formula C7H9ClN2 B1591766 2-Chloro-5-isopropylpyrimidine CAS No. 596114-50-0

2-Chloro-5-isopropylpyrimidine

Cat. No. B1591766
CAS RN: 596114-50-0
M. Wt: 156.61 g/mol
InChI Key: QFLAUXDLHKYUIA-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylpyrimidine (CIPP) is an aromatic heterocyclic compound that belongs to the pyrimidine family. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . It has a monoisotopic mass of 156.045425 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, pyrimidine derivatives are known to undergo various chemical reactions due to their synthetic versatility .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 247.7°C at 760 mmHg . The compound should be stored in a cool and dry place, in a tightly closed container .

Scientific Research Applications

Molecular and Vibrational Analysis

2-Chloro-5-isopropylpyrimidine has been utilized in molecular conformational analysis and vibrational spectral analysis. It's instrumental in the study of molecular dynamics, particularly in identifying electrophile attacking sites and understanding intra-molecular non-covalent interactions. This compound's degradation properties, such as autoxidation and hydrolysis, are also explored through bond dissociation energies and radial distribution functions (Al-Omary et al., 2017).

Synthesis and Antitumor Activity

The synthesis of derivatives of this compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been reported. These derivatives exhibit potent inhibitory activity against mammalian dihydrofolate reductase and show significant antitumor activity in specific cancer models, highlighting their potential in cancer treatment (Grivsky et al., 1980).

Antiviral Activity

Studies have also been conducted on analogues of this compound, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds exhibit marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, demonstrating their potential as antiretroviral agents (Hocková et al., 2003).

Liquid Crystal Research

This compound and its derivatives have been used in the study of liquid crystals. Research has focused on understanding the smectic A-promoting effect of halogen end-groups in calamitic liquid crystals, which has implications for the development of advanced liquid crystal displaysand materials (Rupar et al., 2013).

Chemotherapy Research

In chemotherapy research, compounds like S-1, which include derivatives of this compound, have been evaluated in clinical trials for their efficacy against gastric cancer. These trials assess the safety, toxicity, and activity of such compounds, contributing to the development of new cancer treatments (Chollet et al., 2003).

Synthetic Applications in Polymers

The utility of chloropyrimidine derivatives, including this compound, has been demonstrated in synthetic applications for the preparation of polymers. These compounds serve as active dehydrating and desulfhydrylating reagents, facilitating the creation of diverse polymer structures (Kondo et al., 1981).

Antibacterial Properties

New classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from this compound, have been synthesized and evaluated for their antibacterial properties. This highlights the compound's potential application in developing novel antibacterial agents (Etemadi et al., 2016).

Safety and Hazards

2-Chloro-5-isopropylpyrimidine is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-chloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLAUXDLHKYUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600562
Record name 2-Chloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

596114-50-0
Record name 2-Chloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-isopropylpyrimidin-2(1H)-one (2.1 g, 15.2 mmol), POCl3 (15 ml), and N,N-dimethylaniline (5 drops) was heated at reflux under a nitrogen atmosphere for 2 h. Upon cooling, the majority of the POCl3 was removed under reduced pressure. The residue was poured into ice water and extracted with chloroform (3×20 ml). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated to provide 2-chloro-5-isopropylpyrimidine as a light brown oil, which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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